
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of multiple heterocyclic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 5-methyl-1,3,4-thiadiazole: This can be achieved by cyclization of thiosemicarbazide with acetic anhydride.
Introduction of the piperazine moiety: The 4-methylpiperazine is introduced through nucleophilic substitution reactions.
Thioether formation: The thi
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound derived from the 1,3,4-thiadiazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- Thiadiazole rings : Known for their diverse pharmacological properties.
- Piperazine moiety : Often associated with enhanced biological activity.
- Acetamide linkage : Contributes to the stability and solubility of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 0.28 µg/mL for MCF-7 cells and 9.6 µM for HL-60 cells, indicating potent growth inhibition through mechanisms involving cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 0.28 | G2/M phase arrest |
HepG2 | 9.6 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties were also evaluated:
- Inhibition of Bacterial Growth : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like streptomycin and fluconazole .
Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
S. aureus | 32.6 | 47.5 |
E. coli | 30.0 | 40.0 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit carbonic anhydrase and acetylcholinesterase (AChE), which are critical in various physiological processes .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells without causing significant cell cycle arrest .
- Interference with DNA Synthesis : It may disrupt RNA and DNA synthesis pathways essential for cancer cell proliferation .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- A study demonstrated that a related thiadiazole derivative showed improved activity against MCF-7 cells when modified with a piperazine ring .
- Another investigation into the structure–activity relationship (SAR) revealed that substituents on the thiadiazole ring significantly influenced both anticancer and antimicrobial properties .
特性
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7OS3/c1-8-14-15-10(22-8)13-9(20)7-21-12-17-16-11(23-12)19-5-3-18(2)4-6-19/h3-7H2,1-2H3,(H,13,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSJGNNIPMFLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。